molecular formula C6H5BCl2O2 B050346 2,4-Dichlorophenylboronic acid CAS No. 68716-47-2

2,4-Dichlorophenylboronic acid

Cat. No.: B050346
CAS No.: 68716-47-2
M. Wt: 190.82 g/mol
InChI Key: QNEGDGPAXKYZHZ-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylboronic acid is an organoboron compound with the molecular formula C6H5BCl2O2. It is a derivative of phenylboronic acid where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or direct borylation of 2,4-dichlorobenzene using a boron source like bis(pinacolato)diboron under palladium catalysis. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for industrial applications.

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with various halides in the presence of a palladium catalyst to form biaryl compounds.

    Hydroxylation: The compound can undergo selective hydroxylation to form phenols.

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

    Solvents: Anhydrous solvents like tetrahydrofuran or dimethylformamide are commonly used.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from hydroxylation reactions.

Scientific Research Applications

2,4-Dichlorophenylboronic acid has diverse applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: The compound is used in the synthesis of biologically active molecules, such as lactate dehydrogenase inhibitors.

    Medicine: It plays a role in the development of non-ATP competitive inhibitors for various kinases.

    Industry: Used in the production of advanced materials and polymers due to its ability to form stable carbon-carbon bonds.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

    4-Methoxyphenylboronic Acid: Contains a methoxy group instead of chlorine, which affects its electronic properties and reactivity.

    2-Methoxyphenylboronic Acid: Similar to 4-methoxyphenylboronic acid but with the methoxy group at the 2 position.

Uniqueness: 2,4-Dichlorophenylboronic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity in electrophilic aromatic substitution reactions and provide distinct electronic properties that are beneficial in various synthetic applications.

Properties

IUPAC Name

(2,4-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEGDGPAXKYZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370429
Record name 2,4-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68716-47-2
Record name 2,4-Dichlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dichlorophenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,4-Dichlorophenylboronic acid a suitable derivatizing reagent for halide analysis using Gas Chromatography with Electron Capture Detection (GC-ECD)?

A: this compound (CPBA) exhibits enhanced sensitivity when analyzed with an Electron Capture Detector (ECD) compared to unsubstituted phenylboronic acid. [] This is likely due to the presence of the two chlorine atoms in the CPBA structure, which increases its electron affinity and therefore its detectability by ECD. While CPBA might have lower volatility compared to the unsubstituted phenylboronic acid, its superior performance with ECD makes it a preferred choice for analyzing halides like chloride, bromide, and iodide. []

Q2: Can you elaborate on the role of mercuric salts in the derivatization reaction of halides with this compound?

A: While the provided abstracts don't delve into the specifics of the reaction mechanism, it's stated that the derivatization reactions using this compound are carried out in the presence of mercuric salts. [] This suggests that mercuric salts likely play a crucial role in facilitating the reaction between halides and CPBA. Further research is required to fully understand the mechanistic details of this interaction and the specific role of mercuric salts.

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